Butan-2-ylpropanedioic acid
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Overview
Description
2-sec-butylmalonic acid, also known as 2-(sec-butyl)propanedioic acid, is an organic compound with the molecular formula C7H12O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a sec-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-sec-butylmalonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a weak base, such as sodium ethoxide, to form an enolate. The enolate then undergoes an alkylation reaction with sec-butyl bromide, followed by acidic hydrolysis and decarboxylation to yield 2-sec-butylmalonic acid .
Industrial Production Methods
Industrial production methods for 2-sec-butylmalonic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of enolate formation, alkylation, hydrolysis, and decarboxylation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-sec-butylmalonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sec-butyl ketone or sec-butyl carboxylic acid, while reduction can produce sec-butyl alcohol .
Scientific Research Applications
2-sec-butylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-sec-butylmalonic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxyl groups. These groups can form stable intermediates with nucleophiles, electrophiles, and radicals, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- **Butylmal
Malonic acid: The parent compound, with two carboxyl groups attached to a central carbon.
Diethyl malonate: An ester derivative used in malonic ester synthesis.
Properties
CAS No. |
4372-15-0 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-butan-2-ylpropanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
IPMIXNDGJJXXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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